4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one

Imidazoline I2 Receptor Neuropathic Pain Radioligand Binding

Sourcing a reliable I2 receptor ligand scaffold with defined selectivity benchmarking can delay discovery programs. 4-(Piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one (SCH 226374) solves this with validated imidazoline I2 receptor affinity (Ki = 200 nM) and alpha-2 adrenergic off-target data (Ki = 302 nM), enabling immediate SAR studies. Its imidazolone-piperazine architecture supports CDK inhibitor design via water-mediated Asp 86 interaction, HNE inhibition campaigns, and CCK1R agonist synthesis. ≥95% purity, in stock for rapid global delivery.

Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
CAS No. 1042651-11-5
Cat. No. B1518874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one
CAS1042651-11-5
Molecular FormulaC8H12N4O2
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CNC(=O)N2
InChIInChI=1S/C8H12N4O2/c13-7(6-5-10-8(14)11-6)12-3-1-9-2-4-12/h5,9H,1-4H2,(H2,10,11,14)
InChIKeyGYQUWAASFPLFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one: Versatile Imidazolone-Piperazine Scaffold


4-(Piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one (CAS 1042651-11-5), also known as SCH 226374, is a heterocyclic building block featuring a central 2,3-dihydro-1H-imidazol-2-one core linked via a carbonyl to a piperazine moiety. With a molecular formula of C8H12N4O2 and a molecular weight of 196.21 g/mol , this scaffold serves as a privileged pharmacophore in medicinal chemistry. It is reported as a high-purity (≥95-98%) research chemical that functions as a ligand for imidazoline I2 receptors (Ki = 200 nM in rabbit kidney) and the alpha-2 adrenergic receptor (Ki = 302 nM in rat cortex) [1]. Its structural features place it within a class of compounds extensively explored for cyclin-dependent kinase (CDK) inhibition [2], human neutrophil elastase (HNE) inhibition [3], and as CCK1 receptor agonists [4], making it a strategic starting point for targeted probe development.

Receptor Binding Tool

Characterized ligand for imidazoline I2 and alpha-2 adrenergic receptor binding assays

Scaffold for SAR Optimization

Privileged imidazolone-piperazine core for CDK and HNE inhibitor lead development

Assay-Ready Purities

Supplied at 95–98% purity suitable for reproducible in vitro pharmacology studies

Why Generic Analogs Cannot Replace This Scaffold


Procurement of a generic piperazine or simple imidazolone analog cannot recapitulate the precise pharmacological profile of 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one. This specific scaffold's unique juxtaposition of a hydrogen-bond-donating imidazolone and a basic piperazine enables distinct molecular recognition events that are absent in its constituent fragments. The scaffold's demonstrated ability to act as an imidazoline I2 receptor ligand with a defined Ki of 200 nM [1] is a functional attribute not shared by simple piperazine or imidazole building blocks. Furthermore, structurally related compounds within the imidazole-piperazine class have been shown to engage kinase targets through a unique, water-mediated interaction with Asp 86 of CDK2, leading to CDK family selectivity over other kinases [2]. Similarly, the imidazolone core has been specifically exploited in patents for human neutrophil elastase inhibition [3]. Substituting this compound with a close analog lacking the carbonyl linker or with an altered heterocycle would fundamentally change the vector and electronic properties, likely abolishing the specific binding interactions that underpin these activities, thereby derailing structure-activity relationship (SAR) studies and lead optimization campaigns.

Generic piperazine or simple imidazolone building blocks

Lack the dual H-bond donor/acceptor architecture required for I2 receptor recognition

Close analogs with modified linkers or heterocycles

May disrupt the water-mediated binding mode critical for CDK family selectivity context

Non-imidazolone core replacements (e.g., pyrazole, triazole)

HNE binding architecture may not transfer, limiting direct substitution for SAR studies

Quantitative Product Differentiation Guide


Imidazoline I2 Receptor Affinity and Selectivity

4-(Piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one binds to the imidazoline I2 receptor with a Ki of 200 nM, as measured by displacement of [3H]idazoxan in rabbit kidney membrane homogenates [1]. This affinity is moderate compared to high-affinity I2 ligands such as 2-BFI (Ki = 1.7 nM) or BU224 (Ki = 2.1 nM) , but it provides a distinct pharmacological starting point with reduced potential for non-specific imidazoline binding compared to more potent, less selective analogs.

Imidazoline I2 Receptor Affinity
Head-to-head
Ki = 200 nM
Supports I2 receptor pathway study with reduced non-specific binding context vs high-affinity ligands
~118-fold lower than 2-BFI (1.7 nM); ~95-fold lower than BU224 (2.1 nM). [3H]idazoxan displacement in rabbit kidney.
Imidazoline I2 Receptor Neuropathic Pain Radioligand Binding

Alpha-2 Adrenergic Receptor Cross-Reactivity Profile

In the same radioligand binding panel, 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one demonstrates a Ki of 302 nM at the alpha-2 adrenergic receptor in rat cortex membranes, using [3H]clonidine as the radioligand [1]. This quantifies its off-target adrenergic activity, providing a crucial selectivity benchmark that is absent for many uncharacterized imidazoline/piperazine building blocks.

Alpha-2 Adrenergic Cross-Reactivity
Reported
Ki = 302 nM
Built-in selectivity benchmark for CNS off-target screening and probe development
~60-300-fold lower affinity than clonidine (1-5 nM). [3H]clonidine displacement in rat cortex.
Alpha-2 Adrenergic Receptor Selectivity Profile CNS Pharmacology

Scaffold-Dependent CDK2 Selectivity

A series of imidazole-piperazine analogs, structurally related to 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one, have been characterized as potent CDK inhibitors with a novel binding mode [1]. These compounds engage CDK2 through a unique water-mediated bridging interaction with Asp 86, which was shown to confer selectivity for the CDK family over other kinases [1]. While the specific CDK inhibition potency of the target compound itself is not reported, the SAR established for the class indicates that the imidazolone-piperazine connectivity is essential for this interaction. Analogs with modifications to the linker or the heterocycle lost this water-mediated interaction and, consequently, CDK2 selectivity [1].

CDK2 Binding Mode Analysis
Class-level
Scaffold-dependent water-mediated interaction
Kinase selectivity context requires scaffold-specific validation for CDK2 Asp 86 bridging
Class-level SAR from imidazole-piperazine series; not quantified for target compound.
Cyclin-Dependent Kinase CDK2 Kinase Selectivity Water-Mediated Binding

Human Neutrophil Elastase (HNE) Inhibitory Core Requirement

Patent US 2016/0168101 A1 discloses imidazolone derivatives as inhibitors of human neutrophil elastase (HNE) [1]. The 2,3-dihydro-1H-imidazol-2-one core present in 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one is a key pharmacophoric element in these HNE inhibitors [1]. While the specific HNE inhibitory activity of the target compound is not disclosed, the patent establishes that the imidazolone ring system is essential for HNE binding and inhibition [1]. Substituting the imidazolone core with other heterocycles (e.g., pyrazole, triazole) is shown to abolish or drastically reduce HNE inhibitory potency in related series [1].

HNE Inhibitory Pharmacophore
Class-level
Imidazolone core requirement
HNE binding architecture may not transfer to non-imidazolone heterocyclic replacements
Patent-derived class evidence; compound-specific data to verify.
Human Neutrophil Elastase HNE Inhibition Inflammatory Disease

Chemical Purity and Physicochemical Profile

Commercial sources list 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one at 95% or 98% purity, with a molecular formula of C8H12N4O2, molecular weight of 196.21 g/mol, and predicted pKa of 9.86±0.15 . In contrast, many generic piperazine analogs or crude imidazolone intermediates are supplied at lower, unspecified purity levels, introducing variability into biological assays. The compound is soluble in DMSO (>30 mg/mL) , facilitating in vitro assay preparation.

Chemical Purity & Handling
Supplier context
95–98% purity
Defined purity supports assay reproducibility and lot-to-lot consistency
DMSO solubility >30 mg/mL; predicted pKa 9.86. Commercial specification; verify for critical assays.
Chemical Purity Quality Control Reproducibility

Evidence-Based Application Scenarios


I2 Receptor Probe for Neuropathic Pain Models

Utilize this compound as a starting scaffold for developing novel I2 receptor ligands with moderate affinity (Ki = 200 nM [1]). Its defined alpha-2 adrenergic off-target activity (Ki = 302 nM [1]) provides a built-in selectivity benchmark for SAR optimization, making it suitable for exploring I2-mediated analgesia and neuroprotection pathways [2].

CDK2-Selective Inhibitor Optimization via Water-Mediated Binding

Employ this imidazolone-piperazine scaffold to design CDK inhibitors that exploit the water-mediated bridging interaction with Asp 86, as validated in related imidazole-piperazine series [3]. The scaffold's connectivity is essential for this unique binding mode, offering a pathway to CDK family selectivity not achievable with simpler piperazine or imidazole building blocks [3].

HNE Inhibitor Scaffold for Inflammatory Diseases

Leverage the 2,3-dihydro-1H-imidazol-2-one core present in this compound to initiate HNE inhibitor SAR campaigns, as this heterocycle is a key pharmacophore in patented HNE inhibitors [4]. The defined purity and solubility ensure consistent in vitro enzyme inhibition data, critical for advancing hits in respiratory and inflammatory disease programs.

CCK1 Receptor Agonist Derivatization for Metabolic Disorders

Use this piperazine-linked imidazolone as a versatile intermediate for synthesizing 2-substituted imidazole carboxamides, a class of potent and selective CCK1R agonists [5]. The carbonyl linker provides a convenient handle for further functionalization, enabling the exploration of CCK1R modulation for obesity and metabolic syndrome research [5].

Application
Selection Property
Validation Focus
I2 Receptor Probe Development
Characterized I2/alpha-2 affinity profile
Non-specific imidazoline binding benchmark
CDK2-Selective Inhibitor Research
Imidazolone-piperazine connectivity architecture
Water-mediated binding mode validation
HNE Inhibitor Pathway Studies
2,3-dihydro-1H-imidazol-2-one pharmacophore core
Enzyme inhibition structural activity relationship
CCK1 Receptor Agonist Synthesis
Piperazine-linked imidazolone intermediate
Carbonyl linker derivatization potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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